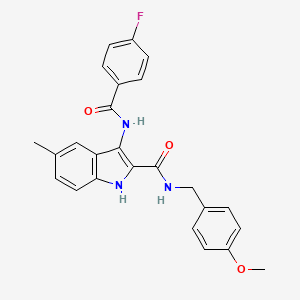

3-(4-fluorobenzamido)-N-(4-methoxybenzyl)-5-methyl-1H-indole-2-carboxamide

Descripción

3-(4-Fluorobenzamido)-N-(4-methoxybenzyl)-5-methyl-1H-indole-2-carboxamide is a synthetic indole derivative with a structurally complex scaffold. The molecule features:

- Indole core: Substituted at position 2 with a carboxamide group linked to a 4-methoxybenzyl moiety.

- Position 3: A 4-fluorobenzamido group, introducing electron-withdrawing fluorine for enhanced binding interactions.

This compound is hypothesized to target protein-protein interactions (e.g., Bcl-2/Mcl-1 in cancer) or enzymes like indoleamine 2,3-dioxygenase (IDO1), based on structural analogs in the literature .

Propiedades

IUPAC Name |

3-[(4-fluorobenzoyl)amino]-N-[(4-methoxyphenyl)methyl]-5-methyl-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FN3O3/c1-15-3-12-21-20(13-15)22(29-24(30)17-6-8-18(26)9-7-17)23(28-21)25(31)27-14-16-4-10-19(32-2)11-5-16/h3-13,28H,14H2,1-2H3,(H,27,31)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIRGFAQBIVBMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)F)C(=O)NCC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzamido)-N-(4-methoxybenzyl)-5-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route might include:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods such as the Bartoli indole synthesis.

Introduction of the Carboxamide Group: The carboxamide group can be introduced via amide coupling reactions using reagents like EDCI or HATU.

Substitution Reactions: The fluorobenzamido and methoxybenzyl groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole core.

Reduction: Reduction reactions could target the carboxamide group or other functional groups.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC or DMSO-based oxidants.

Reduction: Reagents such as LiAlH4 or NaBH4.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield an indole-2-carboxylic acid derivative, while reduction could produce an amine derivative.

Aplicaciones Científicas De Investigación

3-(4-fluorobenzamido)-N-(4-methoxybenzyl)-5-methyl-1H-indole-2-carboxamide could have various applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Possible development as a therapeutic agent for diseases where indole derivatives have shown efficacy.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action for this compound would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The fluorobenzamido and methoxybenzyl groups may enhance binding affinity and specificity for certain targets.

Comparación Con Compuestos Similares

Structural and Functional Insights

Fluorine Substitution: The 4-fluorobenzamido group in the target compound enhances binding affinity through halogen bonding, a feature shared with Compound 10j (4-fluoro substituent) .

Methoxy vs. Halogenated Benzyl Groups :

- The 4-methoxybenzyl group in the target compound improves solubility compared to halogenated analogs (e.g., 4-chlorobenzyl in Compound 10k ).

- Methoxy groups may also reduce metabolic oxidation, extending half-life .

Methyl at Position 5 :

- The 5-methyl group in the target compound and Compound 24 increases lipophilicity, enhancing membrane permeability. However, Compound 24’s benzimidazole side chain confers superior IDO1 inhibition (IC₅₀: 0.12 µM), suggesting substituent-dependent target specificity.

Trifluoromethyl vs. Methoxy: The trifluoromethyl group in Compound 14 significantly boosts lipophilicity (cLogP ~5.2 vs.

Research Findings and Pharmacological Implications

- Anticancer Potential: Analogous indole-2-carboxamides (e.g., Compound 10j ) show low micromolar IC₅₀ values against cancer cell lines, suggesting the target compound may share this activity.

- Enzyme Inhibition : The benzimidazole-containing Compound 24 demonstrates potent IDO1 inhibition, highlighting the importance of heterocyclic side chains for enzyme targeting.

Actividad Biológica

3-(4-fluorobenzamido)-N-(4-methoxybenzyl)-5-methyl-1H-indole-2-carboxamide is a synthetic organic compound belonging to the indole derivatives class, which are known for their diverse biological activities. This compound's unique structural features suggest potential pharmacological properties that warrant detailed investigation.

Chemical Structure and Properties

The compound's IUPAC name is 3-[(4-fluorobenzoyl)amino]-N-[(4-methoxyphenyl)methyl]-5-methyl-1H-indole-2-carboxamide. Its molecular formula is , and it has a molecular weight of 433.46 g/mol. The presence of fluorine and methoxy groups may enhance its metabolic stability and binding affinity to biological targets.

The biological activity of this compound is likely mediated through its interaction with various enzymes, receptors, and proteins. Indole derivatives often exhibit modulatory effects on biological pathways, potentially influencing processes such as cell signaling, proliferation, and apoptosis. The specific mechanism for this compound remains to be fully elucidated but may involve binding to specific targets that are implicated in disease states.

Biological Activity Data

| Activity | Description |

|---|---|

| Anticancer Potential | Indole derivatives have shown promise in inhibiting cancer cell proliferation. |

| Neuropharmacological Effects | Some analogs exhibit activity at dopamine transporters, suggesting potential in treating neurological disorders. |

| Anti-inflammatory Properties | Related compounds have demonstrated anti-inflammatory effects in various models. |

Case Studies and Research Findings

- Anticancer Activity : A study evaluating a series of indole derivatives found that certain modifications led to enhanced cytotoxicity against various cancer cell lines, indicating that similar modifications in 3-(4-fluorobenzamido)-N-(4-methoxybenzyl)-5-methyl-1H-indole-2-carboxamide could yield favorable results in cancer therapy.

- Dopamine Transporter Interaction : Research on related compounds has shown that modifications can lead to selective inhibition of dopamine uptake, which is crucial for developing treatments for conditions like Parkinson's disease . This suggests potential applications for 3-(4-fluorobenzamido)-N-(4-methoxybenzyl)-5-methyl-1H-indole-2-carboxamide in neuropharmacology.

- Inflammation Models : In a model assessing the anti-inflammatory properties of indole derivatives, compounds with similar structures demonstrated significant reductions in pro-inflammatory cytokines. This indicates the potential for therapeutic use in inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3-(4-chlorobenzamido)-N-(4-methoxybenzyl)-5-methyl-1H-indole-2-carboxamide | Chlorine substitution | Moderate anticancer activity |

| 3-(4-fluorobenzamido)-N-(4-methylbenzyl)-5-methyl-1H-indole-2-carboxamide | Methyl substitution | Enhanced binding affinity at dopamine receptors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.